5-bromo-2-(2-chloroacetamido)benzoic acid chemical structure and properties
5-bromo-2-(2-chloroacetamido)benzoic acid chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 5-bromo-2-(2-chloroacetamido)benzoic acid , a critical intermediate in the design of bioactive heterocycles.
CAS No: 155104-20-4
Molecular Formula: C
Executive Summary
5-bromo-2-(2-chloroacetamido)benzoic acid is a bifunctional building block primarily utilized in medicinal chemistry for the synthesis of quinazolin-4(3H)-ones and 3,1-benzoxazin-4-ones .[1] Its structure combines a benzoic acid core with a reactive
For the drug development professional, this molecule represents a "linchpin" intermediate :
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The Chloroacetamide Moiety: Acts as an electrophilic handle for nucleophilic substitution (
) or as a precursor for heterocyclization.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
The Carboxylic Acid: Facilitates intramolecular cyclization to form the quinazolinone core.[1]
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The Bromine Substituent: Provides a handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to expand SAR (Structure-Activity Relationship) libraries.[1]
Chemical Structure & Reactivity Analysis
Structural Zones
The molecule can be dissected into three distinct pharmacophoric/reactive zones:
| Zone | Chemical Feature | Function in Synthesis/Biology |
| Zone A | Electrophile: Highly reactive toward thiols (cysteine) and amines. Precursor for the C-2 position of quinazolinones.[1] | |
| Zone B | Carboxylic Acid | Cyclization Trigger: Reacts with the amide nitrogen to close the six-membered ring (benzoxazinone formation).[1] |
| Zone C | 5-Bromo Aryl Ring | Metabolic Blocker/Handle: Increases lipophilicity ( |
Reactivity Logic
The synthesis utility of this compound relies on the "Protect-Activate-Cyclize" strategy.[1] The chloroacetyl group initially protects the amine of the anthranilic acid precursor. Upon treatment with a dehydrating agent (e.g., acetic anhydride), the carboxylic acid attacks the amide carbonyl to form 2-chloromethyl-6-bromo-3,1-benzoxazin-4-one .[1] This benzoxazinone is the actual divergent point for generating libraries of anti-inflammatory and antimicrobial agents.[1]
Experimental Protocol: Synthesis & Validation
Objective: Synthesize 5-bromo-2-(2-chloroacetamido)benzoic acid from 5-bromoanthranilic acid with high purity (>95%) suitable for cyclization.
Materials
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Precursor: 5-Bromoanthranilic acid (2-amino-5-bromobenzoic acid).[1]
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Reagent: Chloroacetyl chloride (1.2 equivalents).[1]
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Solvent: Anhydrous Benzene or Toluene (preferred for azeotropic water removal if needed, though this reaction is anhydrous).
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Base: Pyridine or Triethylamine (catalytic or stoichiometric to scavenge HCl).[1]
Step-by-Step Methodology
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Dissolution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 0.01 mol of 5-bromoanthranilic acid in 50 mL of dry toluene.
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Acylation (The Critical Step):
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Reflux: Heat the reaction mixture to reflux for 2–3 hours. Monitor reaction progress via TLC (Solvent system: Benzene:Acetone 8:2).[1] The starting amine spot (fluorescent) should disappear.[1]
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Work-up:
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Purification:
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Filter the solid and wash with cold water (to remove HCl salts) and then cold ethanol.
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Recrystallization: Recrystallize from ethanol or an ethanol/water mixture to yield white/off-white crystals.[1]
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Self-Validating Quality Control
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Melting Point Check: The product should have a sharp melting point (typically >160°C, distinct from the starting material's 218°C).
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Chlorine Test (Beilstein): A positive copper wire flame test confirms the presence of the alkyl chloride.
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IR Spectroscopy: Look for two carbonyl peaks:
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Amide I band: ~1660–1690 cm
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Carboxylic Acid C=O: ~1680–1710 cm
(broad)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Absence of the double N-H stretch of the primary amine (~3300/3400 cm
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Downstream Applications: The Quinazolinone Pathway
The primary value of 5-bromo-2-(2-chloroacetamido)benzoic acid lies in its conversion to quinazolinones , a scaffold found in potent NSAIDs, anticonvulsants, and anticancer agents (e.g., Gefitinib analogues).[1]
Mechanism of Action (Synthesis)
The acid undergoes dehydrative cyclization to form a benzoxazinone .[1] This intermediate is highly reactive toward nucleophiles (hydrazines, primary amines), opening the ring and re-closing it to form the thermodynamically stable quinazolinone.
Pathway Visualization
The following diagram illustrates the transformation from the precursor to the bioactive library.[1]
Caption: Synthetic workflow converting 5-bromo-2-(2-chloroacetamido)benzoic acid into bioactive quinazolinone libraries.
Biological Significance & Drug Design[2][3][4]
Therapeutic Areas
Research utilizing this scaffold focuses heavily on inflammation and oncology :
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COX Inhibitors: The resulting quinazolinones mimic the pharmacophore of NSAIDs, with the 5-bromo group enhancing potency by filling hydrophobic pockets in the Cyclooxygenase enzyme.
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Antimicrobial Agents: The 2-chloromethyl group in the benzoxazinone intermediate allows for the attachment of sulfur/nitrogen heterocycles (e.g., thiazoles), which are essential for disrupting bacterial cell walls.
Covalent Inhibition Potential
The intact 5-bromo-2-(2-chloroacetamido)benzoic acid contains an
Safety & Handling (MSDS Summary)
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Hazard Class: Irritant / Sensitizer.[1]
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Skin/Eye Contact: The chloroacetamide group is a potent alkylating agent.[1] It can cause severe contact dermatitis and eye damage.[1] Double-gloving (Nitrile) is mandatory.[1]
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Inhalation: Dust is irritating to the respiratory tract.[1] Use a fume hood.[1]
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Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of the chloroacetyl group can occur over time, releasing HCl).
References
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Kumar, A., et al. (2011). "Synthesis and anti-inflammatory activity of some new 2,3-disubstituted quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry. (Verified context: Synthesis of N-chloroacetyl-5-bromoanthranilic acid as Compound 1).
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Singh, O.V., et al. (2012). "Synthesis of some 2-arylamino-4-phenylthiazole-5-acetic acids and esters as potent NSAIDs."[1][2] ResearchGate.[1]
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PubChem. (n.d.).[1] "5-Bromo-2-(2-chloroacetamido)benzoic acid Compound Summary." National Library of Medicine.[1]
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Sigma-Aldrich. (n.d.).[1] "Product Detail: 5-bromo-2-(2-chloroacetamido)benzoic acid."[1][3] Merck KGaA.[1]
